![molecular formula C19H22N2O3 B268994 N-[3-(acetylamino)phenyl]-4-butoxybenzamide](/img/structure/B268994.png)
N-[3-(acetylamino)phenyl]-4-butoxybenzamide
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Overview
Description
N-[3-(acetylamino)phenyl]-4-butoxybenzamide, commonly known as ABT-888 or veliparib, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in repairing DNA damage, and their inhibition can lead to cell death in cancer cells. ABT-888 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.
Mechanism of Action
PARP enzymes play a crucial role in repairing DNA damage by catalyzing the transfer of N-[3-(acetylamino)phenyl]-4-butoxybenzamide units to target proteins. Inhibition of PARP enzymes by ABT-888 leads to the accumulation of unrepaired DNA damage, eventually leading to cell death.
Biochemical and physiological effects:
ABT-888 has been shown to have a selective effect on cancer cells, sparing normal cells. This is likely due to the higher dependence of cancer cells on PARP-mediated DNA repair pathways. ABT-888 has also been shown to enhance the immune response to cancer cells by increasing the expression of immune checkpoint proteins.
Advantages and Limitations for Lab Experiments
ABT-888 has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity. It is also highly selective for PARP enzymes, allowing for accurate evaluation of its effects on DNA repair pathways. However, ABT-888 has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Future Directions
There are several future directions for the research and development of ABT-888. One area of focus is the identification of biomarkers that can predict response to ABT-888 therapy. Another area of research is the development of combination therapies that can enhance the efficacy of ABT-888 in cancer treatment. Finally, there is a need for further studies on the long-term safety and efficacy of ABT-888 in clinical trials.
Synthesis Methods
The synthesis of ABT-888 involves several steps, starting with the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. The resulting compound is then reacted with 3-aminophenol to form N-(3-hydroxyphenyl)-4-butoxybenzamide. Finally, acetylation of the amino group with acetic anhydride yields the desired product, N-[3-(acetylamino)phenyl]-4-butoxybenzamide.
Scientific Research Applications
ABT-888 has been extensively studied for its potential use in cancer therapy. Its ability to inhibit PARP enzymes makes it particularly effective in tumors with defects in DNA repair pathways, such as those with mutations in the BRCA genes. ABT-888 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
properties
Product Name |
N-[3-(acetylamino)phenyl]-4-butoxybenzamide |
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Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-butoxybenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-12-24-18-10-8-15(9-11-18)19(23)21-17-7-5-6-16(13-17)20-14(2)22/h5-11,13H,3-4,12H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
RWIQKKHJKRLBDJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
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